N-etilmaleimida

Descripción general

Descripción

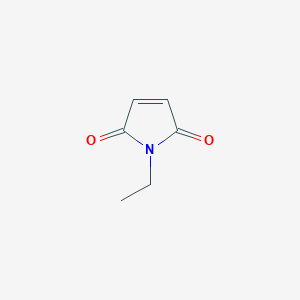

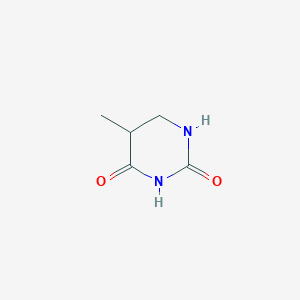

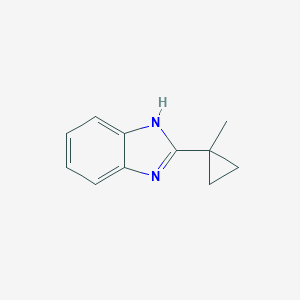

N-Etilmaleimida es un compuesto orgánico derivado del ácido maleico. Contiene un grupo funcional amida y es un alqueno que reacciona con los tioles. Este compuesto se utiliza comúnmente para modificar residuos de cisteína en proteínas y péptidos . This compound es conocida por su capacidad para formar enlaces tioéter estables con los sulfhidrilos, lo que la convierte en un reactivo valioso en los estudios bioquímicos .

Aplicaciones Científicas De Investigación

N-Ethylmaleimide has a wide range of applications in scientific research:

Mecanismo De Acción

N-Etilmaleimida ejerce sus efectos alquilando grupos tiol en proteínas y péptidos. Esta alquilación se produce a través de un ataque nucleofílico del anión tiolato en el doble enlace del anillo maleimida, formando un enlace tioéter estable . Los objetivos moleculares incluyen residuos de cisteína en proteínas, que desempeñan papeles cruciales en la actividad enzimática, la unión de ligandos y las vías de transducción de señales . This compound también inhibe el transporte de fosfato en las mitocondrias y las enzimas deubiquitinantes .

Análisis Bioquímico

Biochemical Properties

N-ethylmaleimide plays a critical role in enzymology, as it is used to alter cysteine residues in proteins and peptides . The functional role of thiol groups in enzymology has been extensively studied using N-ethylmaleimide . All cysteine peptidases are irreversibly inhibited by N-ethylmaleimide, and alkylation occurs at the thiol group in the active site .

Cellular Effects

N-ethylmaleimide has been reported to promote cytotoxicity in various cell types by modifying protein structure and function through cysteine modification . It specifically inhibits phosphate transport in mitochondria .

Molecular Mechanism

N-ethylmaleimide exerts its effects at the molecular level through its interaction with thiol groups in proteins. This interaction results in the alteration of protein structure and function, leading to various biological effects .

Métodos De Preparación

N-Etilmaleimida se sintetiza a partir del ácido maleico. La ruta sintética implica la reacción del anhídrido maleico con etilamina, seguida de la ciclación para formar el anillo maleimida . Las condiciones de reacción suelen requerir un disolvente como el tetrahidrofurano y un catalizador como la trietilamina. La producción industrial de this compound sigue pasos similares pero a mayor escala, asegurando una alta pureza y rendimiento .

3. Análisis de las reacciones químicas

This compound experimenta varios tipos de reacciones químicas:

Reacciones de adición: Como aceptor de Michael, añade nucleófilos como tioles, formando fuertes enlaces C-S.

Reacciones de sustitución: A valores de pH más altos, puede reaccionar con grupos amino.

Hidrólisis: A pH alcalino, la this compound puede sufrir hidrólisis.

Los reactivos comunes utilizados en estas reacciones incluyen tioles, aminas y agua. Los principales productos formados son derivados tioéter cuando se reacciona con tioles y maleimidas sustituidas cuando se reacciona con aminas .

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Análisis De Reacciones Químicas

N-Ethylmaleimide undergoes several types of chemical reactions:

Addition Reactions: As a Michael acceptor, it adds nucleophiles such as thiols, forming strong C-S bonds.

Substitution Reactions: At higher pH values, it can react with amino groups.

Hydrolysis: At alkaline pH, N-Ethylmaleimide can undergo hydrolysis.

Common reagents used in these reactions include thiols, amines, and water. The major products formed are thioether derivatives when reacting with thiols and substituted maleimides when reacting with amines .

Comparación Con Compuestos Similares

N-Etilmaleimida se compara a menudo con otras maleimidas como la N-(1-feniletil)maleimida. Si bien ambos compuestos se utilizan para la derivatización de tioles, la this compound es más selectiva hacia los grupos tiol y tiene menos reacciones secundarias . Otros compuestos similares incluyen el anhídrido maleico y los derivados de maleimida, que comparten una reactividad similar pero difieren en sus aplicaciones específicas y perfiles de reactividad .

This compound destaca por su alta reactividad con los tioles y su capacidad para formar enlaces tioéter estables, lo que la convierte en una herramienta valiosa en la investigación bioquímica y médica.

Propiedades

IUPAC Name |

1-ethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFGOPSGAURCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-22-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059573 | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmaleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-53-0, 25668-22-8 | |

| Record name | N-Ethylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylmaleimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC92547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that primarily targets cysteine residues in proteins. This covalent modification disrupts the protein's structure and function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific downstream effects depend on the protein targeted. For instance, NEM can inhibit enzyme activity, alter protein-protein interactions, and disrupt signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Certainly. NEM has been shown to inhibit:

- (Na+,K+)-ATPase: NEM treatment modifies the enzyme, affecting its phosphorylation, ouabain binding, and sensitivity to potassium and ADP. []

- NhaA-Na+/H+ antiporter: In this case, NEM specifically targets a cysteine residue introduced via mutation (C-less H225C), inhibiting the antiporter activity and revealing information about its membrane topology. []

- GTP-dependent fusion of endoplasmic reticulum membranes: NEM inhibits this process, suggesting the involvement of an NEM-sensitive component in membrane fusion. []

- T-cell signaling: NEM suppresses T-cell receptor and CD4-induced signaling by inhibiting tyrosine phosphorylation of phospholipase C gamma 1 and disrupting the interaction between CD4 and pp56lck. []

A: Not necessarily. In some cases, NEM can cause partial inhibition or even stimulation of protein activity, depending on the targeted cysteine residue and its role in protein function. [, , , , , ] For example, NEM stimulates ion transport in vestibular dark cells at low concentrations before inhibiting it at higher concentrations. []

ANone:

A: While specific spectroscopic data from these papers isn't readily available, researchers often employ techniques like NMR and mass spectrometry to characterize NEM-modified proteins and identify specific modification sites. [, , ]

ANone: NEM is typically prepared as a solution in organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use. Its stability in different solutions and under various conditions (e.g., temperature, pH) can vary and may need to be empirically determined depending on the specific application.

ANone: NEM itself is not a catalyst. It acts as a covalent modifier, permanently modifying cysteine residues. This property makes it a valuable tool in:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

![1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea](/img/structure/B131491.png)

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)